

An In-depth Technical Guide to the Physical Properties of Toluenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylbenzenesulfonic acid hydrate**

Cat. No.: **B2661426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the physical properties of toluenesulfonic acid hydrate, with a primary focus on the extensively characterized and widely utilized para-isomer, p-Toluenesulfonic acid monohydrate ($TsOH \cdot H_2O$). Due to its prevalence as a catalyst and intermediate in organic synthesis, a wealth of experimental and computational data is available for this compound. This guide synthesizes this information to provide researchers and drug development professionals with a thorough understanding of its key physical characteristics. The less common ortho-isomer, **2-Methylbenzenesulfonic acid hydrate**, will also be discussed and contrasted where data is available. This document is structured to deliver not just data, but also the underlying scientific principles and experimental contexts, ensuring a robust and applicable understanding for laboratory and development settings.

Introduction: Isomeric Considerations and Nomenclature

Toluenesulfonic acid, a methyl-substituted benzenesulfonic acid, exists as three structural isomers: ortho (2-methyl), meta (3-methyl), and para (4-methyl). In industrial and laboratory

applications, the para-isomer is the most common, primarily due to its straightforward synthesis via the sulfonation of toluene, which favors the formation of the ortho and para products.^[1] This guide will predominantly focus on the hydrated form of the para-isomer, p-Toluenesulfonic acid monohydrate (CAS Number: 6192-52-5), often referred to as tosylic acid monohydrate.^[2] This compound is a white, crystalline solid that is highly soluble in water and other polar organic solvents.^{[2][3]} The ortho-isomer, 2-Methylbenzenesulfonic acid, is also commercially available, and while data on its hydrated form is less extensive, it is identified under CAS Number 1914148-59-6.^{[4][5]}

The sulfonic acid group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.^[1] The presence of a water molecule in the hydrated form plays a crucial role in its crystal structure and physical properties, which will be a central theme of this guide.

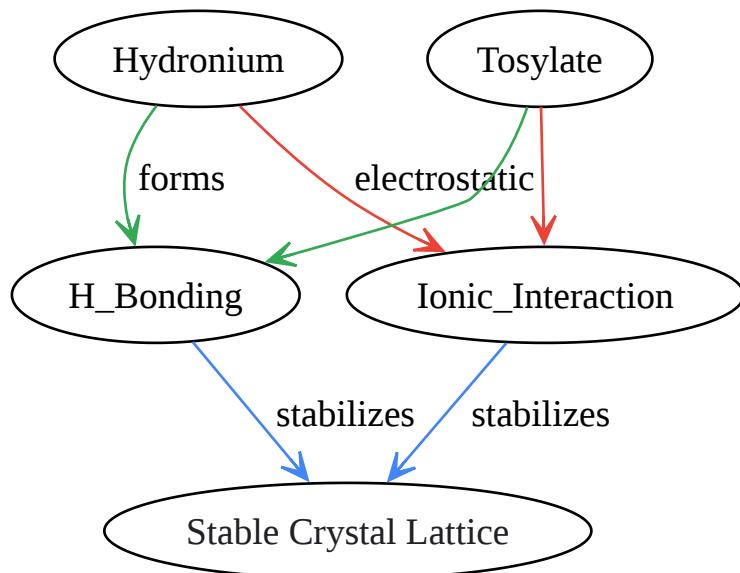
Physicochemical and Thermodynamic Properties

A thorough understanding of the fundamental physicochemical properties of p-Toluenesulfonic acid monohydrate is critical for its effective use in synthesis, formulation, and analytical development. These properties are summarized in the table below, followed by a detailed discussion.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₄ S	[6][7][8]
Molecular Weight	190.22 g/mol	[2][8][9]
Appearance	Colorless to white crystalline solid	[2][6]
Melting Point	103-107 °C	[2]
Boiling Point	140 °C at 20 mmHg	[2][7]
Density	1.24 g/cm ³	[2][7]
Solubility in Water	67 g/100 mL	[2][10]
Acidity (pKa)	-2.8 (for the anhydrous acid in water)	[2]
Vapor Pressure	4.06 x 10 ⁻⁸ mmHg at 25 °C	[6][7]
Flash Point	180 °C	[3][7]

Discussion of Key Properties:

- Melting Point: The melting point of p-Toluenesulfonic acid monohydrate is a key indicator of its purity. The relatively sharp range of 103-107 °C suggests a well-defined crystalline structure.[2] It is important to note that the anhydrous form has a significantly lower melting point of 38 °C.[2] The presence of the water of hydration stabilizes the crystal lattice, leading to a higher melting point.
- Solubility: The high solubility in water (67 g/100 mL) is attributed to the polarity of the sulfonic acid group and its ability to form hydrogen bonds with water molecules.[2][10] It is also soluble in other polar solvents like alcohols.[2] This property is crucial for its application as a catalyst in aqueous and alcoholic media.
- Acidity: As an arylsulfonic acid, p-Toluenesulfonic acid is a strong organic acid, with a pKa of -2.8 for the anhydrous form, making it about a million times stronger than benzoic acid.[2] This high acidity is the primary reason for its extensive use as a catalyst in various organic reactions, such as esterification and acetalization.[2]


- Hygroscopicity: p-Toluenesulfonic acid monohydrate is described as extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6] This necessitates storage in a dry, tightly sealed environment to maintain its integrity as a monohydrate.[6][7]

For the ortho-isomer, 2-Methylbenzenesulfonic acid, the anhydrous form has a reported melting point of 68 °C.[11] It is also a strong organic acid and serves as an intermediate in chemical synthesis.[1]

Crystallography and Solid-State Characterization

The three-dimensional arrangement of molecules in the solid state dictates many of the bulk physical properties of a compound. X-ray crystallography has been instrumental in elucidating the structure of p-Toluenesulfonic acid monohydrate.

The crystal structure reveals that the compound exists as an oxonium salt, with the acidic proton transferred to the water molecule to form a hydronium ion (H_3O^+) and a tosylate anion ($\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3^-$).[12][13] These ions are linked in a hydrogen-bonded network.[12] The crystals are orthorhombic with the non-centric space group $\text{Pna}2_1$.[12] Another study reports a monoclinic crystal system with the space group $\text{P}2_1/\text{c}$.[13] These differences may arise from different crystallization conditions.

[Click to download full resolution via product page](#)

Spectroscopic and Analytical Characterization

A variety of spectroscopic techniques are employed to confirm the identity and purity of toluenesulfonic acid hydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of p-Toluenesulfonic acid monohydrate provides characteristic signals for the aromatic protons, the methyl protons, and the protons of the hydronium ion. The aromatic protons typically appear as two doublets in the range of 7-8 ppm, while the methyl protons give a singlet at around 2.4 ppm.[14][15]
- ^{13}C NMR: The carbon-13 NMR spectrum shows distinct signals for the four unique aromatic carbons and the methyl carbon.[8]

Infrared (IR) Spectroscopy

The IR spectrum of p-Toluenesulfonic acid monohydrate displays characteristic absorption bands for the sulfonate group (S=O stretches), the aromatic ring (C=C and C-H stretches), and the hydronium ion (O-H stretches).[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of the parent compound.[8]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and separation of toluenesulfonic acid isomers.[16][17] A common method involves reverse-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[16][17] Ion chromatography is another effective method for determining the concentration of p-Toluenesulfonic acid in various samples, including water-insoluble drugs.[18]

Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal stability and phase transitions of toluenesulfonic acid hydrate. TGA can be used to determine the temperature at which the water of hydration is lost. Studies on related protic ionic liquids with the p-toluenesulfonate anion show decomposition temperatures ranging from 213 °C to 286 °C, corresponding to a 5% weight loss.[19]

Safety and Handling

p-Toluenesulfonic acid monohydrate is a corrosive substance that can cause severe skin burns and eye damage.[20] It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[20] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] Due to its hygroscopic nature, it is crucial to keep the container tightly closed.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of p-Toluenesulfonic acid monohydrate, a compound of significant importance in research and industry. By understanding its physicochemical characteristics, crystal structure, spectroscopic signature, thermal behavior, and safety considerations, scientists and drug development professionals can more effectively and safely utilize this versatile reagent. The provided data, grounded in authoritative sources, serves as a valuable resource for experimental design, process development, and analytical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]
- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. p-Toluenesulfonic acid monohydrate | 6192-52-5 | FT15201 [biosynth.com]
- 4. achmem.com [achmem.com]
- 5. 1914148-59-6|2-Methylbenzenesulfonic acid hydrate|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. P-toluene sulfonic acid monohydrate (CAS 6192-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-methylbenzenesulfonic acid [stenutz.eu]
- 12. The crystal and molecular structure of p-toluene sulfonic acid monohydrate | Semantic Scholar [semanticscholar.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. spectrabase.com [spectrabase.com]
- 15. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]
- 16. 2-Methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 17. Buy Methyl 2-methylbenzenesulfonate | 28804-47-9 [smolecule.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Toluenesulfonic Acid Hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2661426#physical-properties-of-2-methylbenzenesulfonic-acid-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com